molecular formula C15H10N6O2S B2688890 N-(4-(furan-2-yl)thiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide CAS No. 1396684-63-1

N-(4-(furan-2-yl)thiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide

Cat. No.: B2688890
CAS No.: 1396684-63-1
M. Wt: 338.35
InChI Key: WYCINVZZOJUVTL-UHFFFAOYSA-N
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Description

The compound “N-(4-(furan-2-yl)thiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide” is a complex organic molecule that contains several functional groups and heterocyclic rings, including a furan ring, a thiazole ring, a phenyl ring, and a tetrazole ring . These structural features suggest that this compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the furan, thiazole, phenyl, and tetrazole rings, as well as the amide group. These groups could engage in various types of intermolecular interactions, including hydrogen bonding, pi-stacking, and dipole-dipole interactions .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich furan and thiazole rings, as well as the electron-withdrawing amide and tetrazole groups. These groups could potentially participate in various types of chemical reactions, including nucleophilic and electrophilic substitutions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure. The presence of the polar amide group and the aromatic rings could affect these properties .

Scientific Research Applications

Synthesis and Reactivity

N-(4-(furan-2-yl)thiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide, being a structurally complex molecule, shows potential in various synthetic and reactivity applications. For instance, Aleksandrov et al. (2017) explored the synthesis and reactivity of similar furan-thiazole compounds. They reported the synthesis of N-(1-Naphthyl)furan-2-carboxamide, which was later oxidized to yield 2-(furan-2-yl)benzo[e][1,3]benzothiazole, demonstrating the molecule's potential for diverse electrophilic substitution reactions including nitration, bromination, formylation, and acylation (Aleksandrov & El’chaninov, 2017).

Molecular and Electronic Characterization

Cakmak et al. (2022) performed experimental and theoretical investigations on a structurally similar furan-2-carboxamide-bearing thiazole. Their research included synthesis, molecular characterization via IR/NMR/XRD, and electronic characterization through DFT. The compound exhibited good antimicrobial activity, suggesting potential medical applications (Cakmak et al., 2022).

Palladium-Catalyzed Condensation

Lu et al. (2014) reported a palladium(II)-catalyzed condensation method involving N-aryl imines and alkynylbenziodoxolones, leading to the formation of multisubstituted furans. This method highlights the potential for creating derivatives of this compound through advanced synthetic routes, offering diverse chemical reactivity and applications (Lu, Wu, & Yoshikai, 2014).

Electrophilic Substitution Reactions

Another study by Aleksandrov et al. (2019) focused on 2-(fur-2-yl)thiazolo[4,5-f]quinoline, a compound with a backbone similar to the query compound. Their research explored electrophilic substitution reactions, offering insights into the chemical behavior and synthetic versatility of furan-thiazole based compounds (Aleksandrov, El’chaninov, & Zablotskii, 2019).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. As with any chemical, appropriate precautions should be taken when handling this compound to minimize exposure and potential harm .

Future Directions

Given the interesting structural features of this compound, it could be a valuable starting point for the development of new drugs or materials. Future research could focus on exploring its synthesis, reactivity, and biological activity in more detail .

Properties

IUPAC Name

N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-2-phenyltetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N6O2S/c22-14(13-18-20-21(19-13)10-5-2-1-3-6-10)17-15-16-11(9-24-15)12-7-4-8-23-12/h1-9H,(H,16,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYCINVZZOJUVTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3=NC(=CS3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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